Tropaeolin OO
Overview
Description
Tropaeolin OO Description
Tropaeolin OO is an azo dye that has been studied for various applications, including as a chemical sensor for the detection of trace amounts of Pd(II) ions , as a photosensitizer in photogalvanic cells for solar energy conversion , and in the field of environmental protection due to its presence in waste solutions . It has been shown to form complexes with metals such as palladium and copper, and its interactions with beta-cyclodextrin have been explored .
Synthesis Analysis
While the synthesis of Tropaeolin OO itself is not detailed in the provided papers, research has been conducted on the synthesis of related compounds and materials that interact with Tropaeolin OO. For instance, Fe-doped ZnO nanostars have been synthesized using a microwave-assisted surfactant-free hydrolysis method and tested for their photocatalytic activity in degrading Tropaeolin O . Similarly, Ag-doped ZnO nanoparticles have been prepared and characterized for their ability to degrade Tropaeolin O .
Molecular Structure Analysis
The molecular structure of Tropaeolin OO has been implicated in its ability to form complexes with metals. Spectrophotometric measurements indicate that a 1:2 complex is formed with copper (II) ions, retaining one of the originally internally bonded hydrogens . The inclusion complex formation between Tropaeolin OO and beta-cyclodextrin suggests a 1:1 host-guest complex .
Chemical Reactions Analysis
Tropaeolin OO undergoes various chemical reactions, including complex formation with Pd(II) ions, which can be selectively determined in the presence of Pt(IV) ions . The kinetics of its reaction with copper (II) ions and the deprotonation reaction with hydroxyl ions have been studied, providing insights into the reaction mechanisms and kinetics .
Physical and Chemical Properties Analysis
The physical and chemical properties of Tropaeolin OO are crucial for its applications. Its interaction with beta-cyclodextrin is affected by pH, solvent, and ionic strength, with thermodynamic parameters indicating the spontaneity of the inclusion reaction . The photocatalytic degradation of Tropaeolin O under visible light has been enhanced by doping ZnO with iron, improving the absorption of visible light and the degradation rate . The Ag-doped ZnO nanoparticles show a broad absorption peak in the UV region and are effective in degrading Tropaeolin O, with the photocatalytic capacity confirmed by the formation of oxidized fragments . The combination of ozonation with UV irradiation has been evaluated for the decolorization, mineralization, and toxicity reduction of Tropaeolin O in water, showing that the O3/UV system is superior to O3 alone .
Relevant Case Studies
Case studies in the papers demonstrate the practical applications of Tropaeolin OO. For instance, its use as a chemical sensor for Pd(II) ions is relevant for the selective determination of metals in waste solutions . The degradation of Tropaeolin O using Fe-doped ZnO nanostars under visible light irradiation serves as a case study for the photocatalytic treatment of water contaminants . The use of Tropaeolin OO in a photogalvanic cell for solar energy conversion provides a case study for renewable energy technologies . The ozonation with UV irradiation for the treatment of Tropaeolin O in water demonstrates an effective method for reducing the toxicity of water contaminants .
Scientific Research Applications
Photogalvanic Cells for Solar Energy Conversion
Tropaeolin OO has been utilized as a photosensitizer in photogalvanic cells for solar energy conversion. A study highlighted its effectiveness in converting solar energy into electrical energy, with specific details on photopotential, photocurrent, power, conversion efficiency, and storage capacity in dark conditions (Meena & Meena, 2016).
Inclusion Complex Formation
Research involving spectrophotometry and infrared spectroscopy has explored the inclusion complex formation between tropaeolin OO and beta-cyclodextrin. This study provides insights into the interaction mechanisms, effects of pH, solvent concentrations, and ionic strength on the inclusion process (Wang, Han, Feng, & Pang, 2006).
Reaction Mechanism with Iron
The degradation of tropaeolin by iron was studied under different atmospheres, providing a proposed mechanism based on various chromatographic and spectroscopic methods. This research offers valuable insights into the interaction of tropaeolin with iron and the resulting degradation products (Roy, de Donato, Görner, & Barrès, 2003).
Interaction with Copper (II) Ions
Investigations into the kinetics of the reaction between copper (II) ions and tropaeolin O have been conducted. This study used spectrophotometric measurements to understand the complex formation process and its kinetics (Perlmutter-Hayman & Shinar, 1975).
Chemical Sensor for Metal Ion Determination
Tropaeolin OO has been used as a chemical sensor for the selective determination of Pd(II) ions. This research focused on developing a selective method for distinguishing Pd(II) ions from Pt(IV) ions, which is crucial in environmental protection and industry (Pach, Podborska, Csapó, & Luty-Błocho, 2022).
Alkaloid Estimation in Herbal Formulations
A spectrophotometric method based on tropaeolin OO reagent was developed for estimating total alkaloids in certain herbal formulations. This method is highlighted for its accuracy, reproducibility, and simplicity, suitable for routine quality control (Niranjan, Ravishankara, Padh, & Rajani, 2002).
Reverse Osmosis in Water Treatment
Research on the reverse osmosis of seawater highlighted the use of tropaeolin O in studying the rejection of small charged and uncharged organic pollutants. This study offers insights into the interactions of such pollutants with reverse osmosis membranes (Samhari, Charik, Belouatek, Alami Younssi, & Rabiller-Baudry, 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
sodium;4-[(4-anilinophenyl)diazenyl]benzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S.Na/c22-25(23,24)18-12-10-17(11-13-18)21-20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14;/h1-13,19H,(H,22,23,24);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVYOYVMOZFHIU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N3NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
17040-79-8 (Parent) | |
Record name | Tropaeolin OO | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8060294 | |
Record name | Sodium 4-[(4-anilinophenyl)diazenyl]benzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange-yellow or yellow solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] | |
Record name | Tropaeolin OO | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17632 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tropaeolin OO | |
CAS RN |
554-73-4 | |
Record name | Tropaeolin OO | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 4-[2-[4-(phenylamino)phenyl]diazenyl]-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 4-[(4-anilinophenyl)diazenyl]benzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 4-[[4-(anilino)phenyl]azo]benzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.248 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TROPAEOLIN OO | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR8Q3R288W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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